molecular formula C4H5BrN2O B3289758 (4-bromo-1H-pyrazol-1-yl)methanol CAS No. 860807-38-1

(4-bromo-1H-pyrazol-1-yl)methanol

Cat. No.: B3289758
CAS No.: 860807-38-1
M. Wt: 177 g/mol
InChI Key: AAGVUZFWBQUDSJ-UHFFFAOYSA-N
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Description

(4-bromo-1H-pyrazol-1-yl)methanol: is an organic compound with the molecular formula C4H5BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and a hydroxymethyl group attached to the pyrazole ring makes this compound unique and of interest in various fields of research.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as alcohol dehydrogenase

Mode of Action

It is likely that the compound interacts with its targets through a combination of hydrogen bonding and hydrophobic interactions . The bromine atom may also play a role in these interactions due to its electronegativity and size.

Biochemical Pathways

Given the potential interaction with enzymes such as alcohol dehydrogenase, it could be involved in metabolic pathways related to alcohol metabolism .

Pharmacokinetics

The compound’s molecular weight (177 g/mol) suggests that it could be well-absorbed and distributed in the body. The presence of the hydroxyl group could also influence its solubility and distribution.

Result of Action

Similar compounds have been shown to inhibit enzyme activity, which could result in changes to cellular metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (4-bromo-1H-pyrazol-1-yl)methanol. For instance, the compound is reported to be stable at room temperature . .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-bromo-1H-pyrazol-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form (4-bromo-1H-pyrazol-1-yl)methane.

    Substitution: The bromine atom in this compound can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (4-bromo-1H-pyrazol-1-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .

Biology and Medicine: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities .

Comparison with Similar Compounds

Uniqueness: (4-bromo-1H-pyrazol-1-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-bromopyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-4-1-6-7(2-4)3-8/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGVUZFWBQUDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860807-38-1
Record name (4-bromo-1H-pyrazol-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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